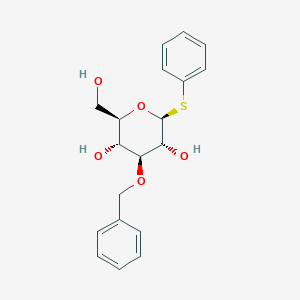

苯基 3-O-苄基-1-硫代-β-D-吡喃葡萄糖苷

描述

Phenyl 3-O-benzyl-1-thio-beta-D-glucopyranoside is a complex molecule . It is related to Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside, which is used in studying diverse ailments such as viral and bacterial infections .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a practical eight-step synthesis of a d-glucose protected with four different functionalities from commercially available diacetoned-glucose has been developed . In another study, a combination of laser spectroscopy in molecular jets and quantum mechanical calculations was used to characterize the aggregation preferences of phenyl-β-D-glucopyranoside (β-PhGlc) and phenyl-β-D-galactopyranoside (β-PhGal) homodimers .Molecular Structure Analysis

The molecular formula of Phenyl 3-O-benzyl-1-thio-beta-D-glucopyranoside is C19H22O5S . Its average mass is 362.440 Da and its monoisotopic mass is 362.118805 Da . The structure of this compound involves several CH•••π and OH•••π interactions that add stability to the aggregates .科学研究应用

研究烟草和癌症的生物标记

Hecht (2002) 讨论了人类尿液致癌代谢物的测量,包括苯和苯基化合物的衍生物,作为研究烟草使用和癌症之间关系的生物标记。这些生物标记提供了人类致癌剂剂量、接触描绘和致癌剂代谢的见解,突出了苯基衍生物在医学研究中的效用 (Hecht,2002)。

苯并恶硼烷:化学和应用

Adamczyk-Woźniak 等人 (2009) 综述了苯并恶硼烷(苯硼酸的衍生物),强调了它们在有机合成和生物活性中的重要性。这项研究强调了苯基衍生物作为有机化学中的结构模块和保护基团的作用,其应用扩展到糖和糖缀合物的分子受体 (Adamczyk-Woźniak 等人,2009)。

生物学中的转运机制

Alvarado 和 Monreal (1967) 探讨了苯基-β-D-吡喃葡萄糖苷在鸡小肠中的主动转运,证明了糖部分和苷元部分的转运机制的特异性。这项研究强调了苯基衍生物在生物系统中的生化和生理作用 (Alvarado 和 Monreal,1967)。

肉桂酸衍生物的抗癌潜力

De、Baltas 和 Bedos-Belval (2011) 综述了肉桂酸衍生物的抗癌潜力,它们与苯基丙烯酸在化学上相关。他们的研究阐明了苯基衍生物的药用相关性,探索了它们在癌症研究中的合成、生物学评价和治疗应用 (De、Baltas 和 Bedos-Belval,2011)。

植物化学和治疗应用

Naidu 和 Rajesh (2014) 讨论了 Pupalia lappacea 的植物化学成分和治疗应用,重点介绍了其植物化学成分中的 β-谷甾醇-3-0-D-吡喃葡萄糖苷。这篇综述阐述了与吡喃葡萄糖苷在结构上相关的化合物在传统医学中的潜在治疗应用 (Naidu 和 Rajesh,2014)。

作用机制

Target of Action

Phenyl 3-O-benzyl-b-D-thioglucopyranoside is an exceptionally potent compound utilized extensively for studying the intricate webs of carbohydrate metabolism pathways . It primarily targets the glycosylation processes within cells .

Mode of Action

The compound interacts with its targets by participating in the glycosylation processes . It has been shown to inhibit the activity of sodium-D-glucose cotransporter (SGLT) 1 and 2 by a competitive inhibition mechanism . Phenyl β-D-thioglucopyranoside had a stronger inhibitory effect on SGLT2 than 1 .

Biochemical Pathways

The compound affects the carbohydrate metabolism pathways . By inhibiting SGLT1 and SGLT2, it impacts the glucose transport process, which is a crucial part of carbohydrate metabolism .

Pharmacokinetics

The compound’s molecular weight is 362.44g/mol , which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

The inhibition of SGLT1 and SGLT2 by Phenyl 3-O-benzyl-b-D-thioglucopyranoside can lead to changes in glucose transport, potentially affecting cellular energy production and other downstream effects .

生化分析

Biochemical Properties

Phenyl 3-O-benzyl-b-D-thioglucopyranoside has been shown to inhibit the activity of sodium-D-glucose cotransporter (SGLT) 1 and 2 by a competitive inhibition mechanism . It has a stronger inhibitory effect on SGLT2 than 1 .

Cellular Effects

The inhibition of SGLTs by Phenyl 3-O-benzyl-b-D-thioglucopyranoside can impact various cellular processes. SGLTs are responsible for glucose transport across the cell membrane. By inhibiting these transporters, Phenyl 3-O-benzyl-b-D-thioglucopyranoside can affect glucose uptake and thus influence cellular metabolism .

Molecular Mechanism

Phenyl 3-O-benzyl-b-D-thioglucopyranoside exerts its effects at the molecular level through competitive inhibition of SGLTs . It binds to the active site of these transporters, preventing glucose from binding and being transported into the cell .

Metabolic Pathways

Phenyl 3-O-benzyl-b-D-thioglucopyranoside is involved in carbohydrate metabolism pathways, particularly those involving glucose transport . It interacts with SGLTs, which are key enzymes in these pathways .

Transport and Distribution

The transport and distribution of Phenyl 3-O-benzyl-b-D-thioglucopyranoside within cells and tissues are likely influenced by its interactions with SGLTs

Subcellular Localization

The subcellular localization of Phenyl 3-O-benzyl-b-D-thioglucopyranoside is not explicitly reported in the literature. Given its interactions with SGLTs, it is likely to be found in areas of the cell where these transporters are localized .

属性

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O5S/c20-11-15-16(21)18(23-12-13-7-3-1-4-8-13)17(22)19(24-15)25-14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18+,19+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMBAPQCLQUXNK-QQXKLLMISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2O)SC3=CC=CC=C3)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)SC3=CC=CC=C3)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

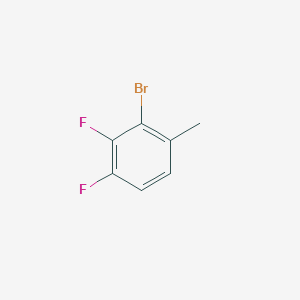

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

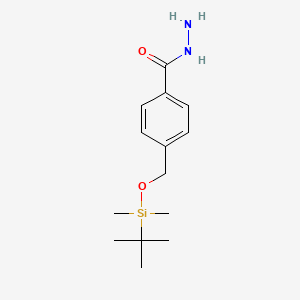

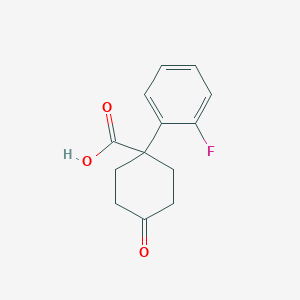

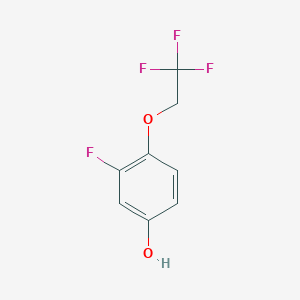

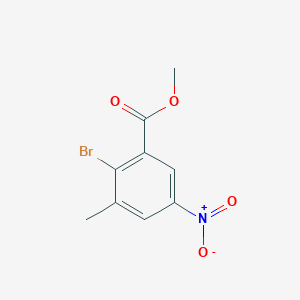

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。